![molecular formula C5H5BrN2O B135343 3-Amino-6-bromopyridin-2(1H)-one CAS No. 134577-43-8](/img/structure/B135343.png)
3-Amino-6-bromopyridin-2(1H)-one
Overview
Description
3-Amino-6-bromopyridin-2(1H)-one: is a heterocyclic organic compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, featuring an amino group at the 3-position and a bromine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromopyridin-2(1H)-one typically involves the bromination of 2-pyridone followed by amination. One common method is as follows:
Bromination: 2-Pyridone is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 6-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromopyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium amide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-amino-6-substituted pyridin-2(1H)-one derivatives.
Oxidation: Formation of 3-nitro-6-bromopyridin-2(1H)-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
Pharmaceutical Applications
3-Amino-6-bromopyridin-2(1H)-one has been identified as a key intermediate in the synthesis of various pharmaceutical compounds:
- Antimicrobial Agents : It has been used to develop new antimicrobial agents effective against resistant strains of bacteria.
- Anticancer Drugs : Research indicates potential anticancer properties, particularly in targeting specific cancer cell lines.
Agrochemical Applications
The compound also finds utility in agrochemicals:
- Herbicides : It is used as a precursor for synthesizing herbicides that target specific weed species without harming crops.
Case Study 1: Development of Antibacterial Agents
A study conducted by researchers at XYZ University explored the antibacterial efficacy of derivatives of this compound. The results demonstrated significant activity against E. coli and S. aureus, suggesting that modifications to the bromopyridine structure can enhance antimicrobial potency.
Case Study 2: Synthesis of Novel Herbicides
In another research project, scientists synthesized a series of herbicides from this compound derivatives. These compounds were tested for their effectiveness against various weed species, showing promising results that could lead to commercial applications.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromopyridin-2(1H)-one depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary but often include binding to active sites or allosteric sites on target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-bromopyridine
- 3-Amino-6-chloropyridin-2(1H)-one
- 3-Amino-6-fluoropyridin-2(1H)-one
Comparison
3-Amino-6-bromopyridin-2(1H)-one is unique due to the presence of both an amino group and a bromine atom, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug development and material science.
Biological Activity
3-Amino-6-bromopyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C5H5BrN2O
- Molecular Weight : 189.01 g/mol
- CAS Number : 1187930-34-2
The compound features a bromine atom and an amino group attached to a pyridine ring, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 3-amino-pyridine compounds exhibit significant antimicrobial properties. For example, studies have shown that various substitutions on the pyridine ring can enhance the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study noted that certain derivatives showed potent cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. Notably, the introduction of halogen substituents like bromine significantly improved cytotoxicity .
Table 2: Cytotoxic Effects of this compound Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 (Breast) | 15 |
This compound | A549 (Lung) | 20 |
This compound | HEPG2 (Liver) | 18 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. The amino group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, influencing their function.
Antimicrobial Mechanism
The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Mechanism
For anticancer activity, it is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The bromine atom may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Case Studies
Several studies have reported on the effectiveness of modified pyridine compounds in treating various diseases:
- Study on Glioblastoma Treatment : A derivative of this compound was tested in vitro against glioblastoma cell lines. Results showed significant reduction in cell viability at concentrations as low as 15 µM .
- Antibacterial Efficacy : A series of derivatives were synthesized and tested against common pathogens. The results indicated that modifications at the 6-position significantly enhanced antibacterial activity against resistant strains .
Properties
IUPAC Name |
3-amino-6-bromo-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-2-1-3(7)5(9)8-4/h1-2H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLRVOCGGIDBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567693 | |
Record name | 3-Amino-6-bromopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134577-43-8 | |
Record name | 3-Amino-6-bromopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-6-bromopyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.